molecular formula C10H8NNaO7S2 B1587778 Sodium hydrogen 3-amino-5-hydroxynaphthalene-2,7-disulphonate CAS No. 61702-42-9

Sodium hydrogen 3-amino-5-hydroxynaphthalene-2,7-disulphonate

Cat. No.: B1587778
CAS No.: 61702-42-9
M. Wt: 341.3 g/mol
InChI Key: IYLBHLMEOLOIOH-UHFFFAOYSA-M
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Description

Sodium hydrogen 3-amino-5-hydroxynaphthalene-2,7-disulphonate is a chemical compound with the molecular formula C10H10NNaO7S2 and a molecular weight of 343.3 g/mol . It is a derivative of naphthalene, characterized by the presence of amino, hydroxyl, and sulfonate groups. This compound is commonly used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium hydrogen 3-amino-5-hydroxynaphthalene-2,7-disulphonate typically involves the sulfonation of 3-amino-2,7-naphthalenediol . The reaction conditions generally include the use of concentrated sulfuric acid as the sulfonating agent. The process involves heating the reactants to facilitate the sulfonation reaction, followed by neutralization with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions. The final product is purified through crystallization and filtration techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Sodium hydrogen 3-amino-5-hydroxynaphthalene-2,7-disulphonate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Sodium hydrogen 3-amino-5-hydroxynaphthalene-2,7-disulphonate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of sodium hydrogen 3-amino-5-hydroxynaphthalene-2,7-disulphonate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and proteins, potentially inhibiting or modifying their activity. The sulfonate groups enhance its solubility in aqueous environments, facilitating its use in various applications.

Comparison with Similar Compounds

Similar Compounds

  • Sodium hydrogen 4-amino-5-hydroxynaphthalene-1,7-disulphonate
  • Sodium hydrogen 3-amino-6-hydroxynaphthalene-2,7-disulphonate

Uniqueness

Sodium hydrogen 3-amino-5-hydroxynaphthalene-2,7-disulphonate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and solubility characteristics .

Properties

CAS No.

61702-42-9

Molecular Formula

C10H8NNaO7S2

Molecular Weight

341.3 g/mol

IUPAC Name

sodium;3-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate

InChI

InChI=1S/C10H9NO7S2.Na/c11-8-4-7-5(2-10(8)20(16,17)18)1-6(3-9(7)12)19(13,14)15;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);/q;+1/p-1

InChI Key

IYLBHLMEOLOIOH-UHFFFAOYSA-M

SMILES

C1=C2C=C(C(=CC2=C(C=C1S(=O)(=O)O)O)N)S(=O)(=O)O.[Na+]

Canonical SMILES

C1=C2C=C(C(=CC2=C(C=C1S(=O)(=O)O)O)N)S(=O)(=O)[O-].[Na+]

61702-42-9

Related CAS

61702-42-9
53891-22-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium hydrogen 3-amino-5-hydroxynaphthalene-2,7-disulphonate
Reactant of Route 2
Sodium hydrogen 3-amino-5-hydroxynaphthalene-2,7-disulphonate
Reactant of Route 3
Sodium hydrogen 3-amino-5-hydroxynaphthalene-2,7-disulphonate
Reactant of Route 4
Sodium hydrogen 3-amino-5-hydroxynaphthalene-2,7-disulphonate
Reactant of Route 5
Sodium hydrogen 3-amino-5-hydroxynaphthalene-2,7-disulphonate
Reactant of Route 6
Sodium hydrogen 3-amino-5-hydroxynaphthalene-2,7-disulphonate

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